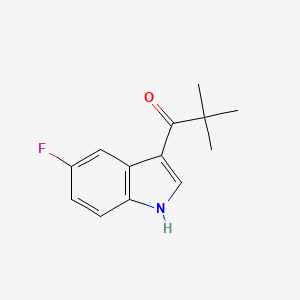

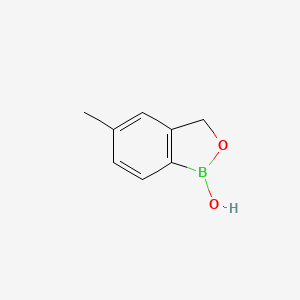

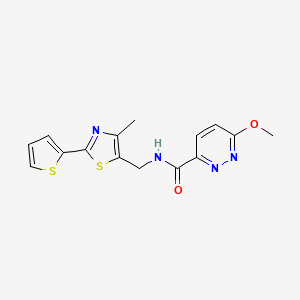

1-cyclopropyl-3-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, the synthesis of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives is described, which demonstrates a complex process involving the formation of spirobenzopyran piperidine ether analogs with high affinity for histamine-3 receptors (H3Rs) . Similarly, the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile is reported, which can be performed chemically or electrochemically . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds includes various functional groups and heterocyclic systems. For example, the presence of a cyclopropyl group is a common feature in these molecules, which can influence the biological activity and molecular interactions . The piperidine moiety is another recurring structural element, often involved in binding to biological targets such as receptors . The molecular structure analysis of the compound of interest would likely focus on the interactions between these functional groups and their contribution to the compound's overall properties.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse and can include interactions with biological targets. For instance, the compound 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and its derivatives have been shown to inhibit mammalian topoisomerase II, an enzyme critical for DNA replication and cell division . The chemical reactions of the compound would likely be explored in the context of its potential biological targets and the mechanisms by which it exerts its effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structures. For example, the stability of the compounds in liver microsomes and their pharmacokinetic properties are important for their potential as drug candidates . The compound 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid exhibits moderate in vitro cytotoxicity and in vivo activity, which are critical properties for therapeutic agents . The analysis of the physical and chemical properties of the compound would involve studies of its stability, solubility, and reactivity, among other characteristics.

Aplicaciones Científicas De Investigación

Topoisomerase Inhibition and Cancer Research

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a related derivative, has shown interaction with mammalian topoisomerase II (topo II). This compound exhibited inhibitory activity against topo II, which is a crucial enzyme for DNA replication and cell division, suggesting its potential for cancer research and therapy. The study highlighted the structure-activity relationship (SAR) of various analogues, offering insights into the design of more potent topo II inhibitors (Wentland et al., 1993).

Synthesis and Analgesic Activities

Research on substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has led to the creation of compounds with notable analgesic and antiparkinsonian activities. This exploration opens up potential applications for the compound in the development of new pain relievers and Parkinson's disease treatments, underlining the versatility of this chemical structure in synthesizing biologically active molecules (Amr et al., 2008).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated potent antibacterial efficacy and biofilm inhibition activities. Such findings suggest the applicability of derivatives of 1-Cyclopropyl-3-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one in combating bacterial infections and biofilm-related problems, offering a promising avenue for developing new antibacterial agents (Mekky & Sanad, 2020).

Antimycobacterial Activity

Another research highlighted the synthesis and evaluation of novel fluoroquinolones with significant antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. This study underlines the potential of using 1-Cyclopropyl-3-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one derivatives in the treatment of tuberculosis, showcasing the compound's application in addressing global health challenges posed by tuberculosis (Senthilkumar et al., 2009).

Propiedades

IUPAC Name |

1-cyclopropyl-3-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20-19(21-7-10-25(20)16-3-4-16)24-8-5-14(6-9-24)12-27-18-11-17(15-1-2-15)22-13-23-18/h7,10-11,13-16H,1-6,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCCKSYRWWOXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN(C4=O)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-3-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

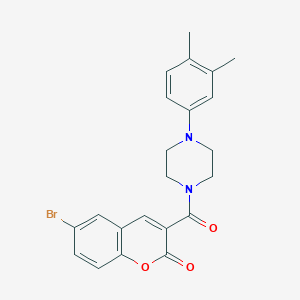

![N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2545817.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)

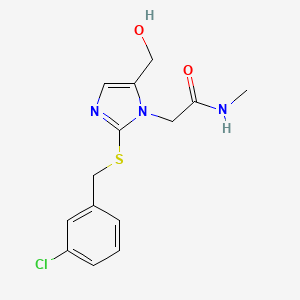

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)

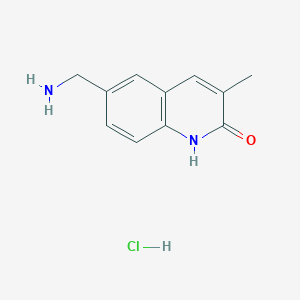

![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)